molecular formula C6H13NO6 B12647381 D-Galactose oxime, (1E)- CAS No. 20275-00-7

D-Galactose oxime, (1E)-

Cat. No.: B12647381
CAS No.: 20275-00-7
M. Wt: 195.17 g/mol
InChI Key: FQDOAQMGAIINEJ-KRAGZCSLSA-N
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Description

D-Galactose oxime, (1E)- is a derivative of D-galactose, a naturally occurring sugar This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine The (1E) designation indicates the specific stereochemistry of the oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose oxime, (1E)- typically involves the reaction of D-galactose with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime group. The reaction can be represented as follows:

D-Galactose+HydroxylamineD-Galactose oxime, (1E)-\text{D-Galactose} + \text{Hydroxylamine} \rightarrow \text{D-Galactose oxime, (1E)-} D-Galactose+Hydroxylamine→D-Galactose oxime, (1E)-

Industrial Production Methods

Industrial production of D-Galactose oxime, (1E)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Galactose oxime, (1E)- can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted oxime derivatives

Scientific Research Applications

D-Galactose oxime, (1E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Galactose oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • D-Glucose oxime
  • D-Mannose oxime
  • D-Allose oxime

Comparison

D-Galactose oxime, (1E)- is unique due to its specific stereochemistry and the presence of the oxime group. Compared to other similar compounds, it may exhibit different reactivity and biological activity. For example, D-Glucose oxime and D-Mannose oxime may have different binding affinities to enzymes and receptors, leading to distinct biological effects.

Properties

CAS No.

20275-00-7

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

IUPAC Name

(2R,3S,4R,5S,6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+/t3-,4+,5+,6-/m0/s1

InChI Key

FQDOAQMGAIINEJ-KRAGZCSLSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=NO)O)O)O)O)O

Origin of Product

United States

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